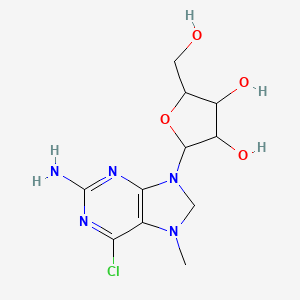![molecular formula C13H8Cl3N3OS B12072189 N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 247060-78-2](/img/structure/B12072189.png)
N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- is a complex organic compound characterized by the presence of multiple chlorine atoms and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trichloroacrylonitrile with a pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the pyridinylthio group, often using thiol reagents and additional catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- involves its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and pyridine rings allows for strong interactions with various molecular targets, potentially disrupting cellular processes and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenamide, 2,3,3-trichloro-N-[[(3,5-dichloro-2-pyridinyl)amino]carbonyl]-
- 3,3,3-Trichloro-1-nitroprop-1-ene
Uniqueness
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
247060-78-2 |
|---|---|
Molecular Formula |
C13H8Cl3N3OS |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2,3,3-trichloro-N-(6-pyridin-2-ylsulfanylpyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-11(12(15)16)13(20)19-8-4-5-10(18-7-8)21-9-3-1-2-6-17-9/h1-7H,(H,19,20) |
InChI Key |
KNJGVCXGEZXRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)





